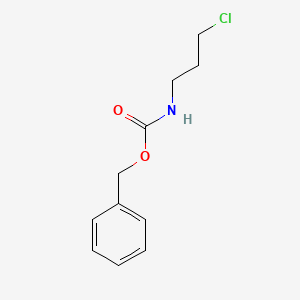

benzyl N-(3-chloropropyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZIOSZETONVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599336 | |

| Record name | Benzyl (3-chloropropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53602-19-0 | |

| Record name | Benzyl (3-chloropropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Benzyl N-(3-chloropropyl)carbamate: Physicochemical Properties, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl N-(3-chloropropyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates two key reactive moieties: a benzyloxycarbonyl (Cbz or Z) protected amine and a terminal alkyl chloride. This structure makes it an invaluable intermediate, serving as a versatile building block for introducing a protected 3-aminopropyl chain onto various molecular scaffolds. The Cbz group offers robust protection for the amine under a wide range of conditions, yet it can be cleanly removed via hydrogenolysis, making it a cornerstone of peptide synthesis and complex molecule assembly. The alkyl chloride provides a reactive electrophilic site for nucleophilic substitution reactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl N-(3-chloropropyl)carbamate, details a robust workflow for its synthesis and characterization, discusses its applications, and outlines essential safety protocols.

Physicochemical Properties

Quantitative data for Benzyl N-(3-chloropropyl)carbamate is not extensively reported in publicly available literature. Therefore, this section presents its calculated properties alongside the experimentally determined properties of its key synthetic precursor, Benzyl N-(3-hydroxypropyl)carbamate, and the parent compound, Benzyl carbamate, for comparative analysis.

| Property | Benzyl N-(3-chloropropyl)carbamate | Benzyl N-(3-hydroxypropyl)carbamate | Benzyl Carbamate |

| CAS Number | 53602-19-0[1] | 34637-22-4[2] | 621-84-1[3] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅NO₃[2] | C₈H₉NO₂[3] |

| Molecular Weight | 227.69 g/mol | 209.24 g/mol [2][4] | 151.16 g/mol [5] |

| Appearance | Oil or low-melting solid (Predicted) | White solid[2] | Off-white to light beige powder/flakes[3][5] |

| Melting Point | Data not available | 50-53 °C[2][4] | 86-89 °C[3] |

| Boiling Point | Data not available | 392.5 °C at 760 mmHg[2] | ~273 °C (rough estimate)[3] |

| Density | ~1.18 g/cm³ (Predicted) | 1.152 g/cm³[2] | ~1.20 g/cm³ (rough estimate)[3] |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc (Predicted) | Data not available | Soluble in Methanol[5]; Slightly soluble in Chloroform[3] |

Synthesis and Verification Workflow

The most logical and field-proven approach to synthesizing Benzyl N-(3-chloropropyl)carbamate is through the chlorination of its readily available alcohol precursor, Benzyl N-(3-hydroxypropyl)carbamate. This transformation is a standard procedure in organic synthesis.

Rationale for Experimental Design

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation. Thionyl chloride (SOCl₂) is often the reagent of choice for this purpose due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies product purification. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid side reactions. Conducting the initial addition at a reduced temperature (0 °C) helps to control the exothermicity of the reaction between the alcohol and thionyl chloride.

Detailed Experimental Protocol: Synthesis

-

Materials: Benzyl N-(3-hydroxypropyl)carbamate, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Benzyl N-(3-hydroxypropyl)carbamate (1.0 eq).

-

Step 2: Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Step 3: Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Step 4: Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Causality Note: Slow addition is critical to manage the exothermic reaction and prevent potential side-product formation.

-

Step 5: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 6: Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker of saturated aqueous NaHCO₃ solution at 0 °C. Trustworthiness Note: This step neutralizes excess thionyl chloride and the HCl generated. It is highly exothermic and will release CO₂ gas; therefore, it must be done slowly and with vigorous stirring.

-

Step 7: Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Step 8: Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Step 9: Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Step 10: Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Benzyl N-(3-chloropropyl)carbamate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Benzyl N-(3-chloropropyl)carbamate.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structural confirmation. The spectrum of the product should show the disappearance of the broad singlet corresponding to the precursor's hydroxyl (-OH) proton. Critically, the triplet corresponding to the methylene group adjacent to the hydroxyl (-CH₂-OH) in the precursor (typically around 3.6 ppm) will shift downfield to approximately 3.5-3.7 ppm upon conversion to the chloride (-CH₂-Cl). The characteristic signals for the Cbz group (singlet around 5.1 ppm for the benzylic CH₂ and multiplets around 7.3 ppm for the phenyl ring) should remain.

-

Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the molecular weight. For Benzyl N-(3-chloropropyl)carbamate (C₁₁H₁₄ClNO₂), the spectrum should show a molecular ion peak [M]⁺ at m/z 227. A crucial diagnostic feature is the presence of an [M+2]⁺ peak at m/z 229 with an intensity that is approximately one-third of the [M]⁺ peak. This isotopic pattern is characteristic of a molecule containing a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming the persistence of the carbamate functional group. Key stretches to observe include the N-H stretch (around 3300-3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the carbamate (around 1690-1710 cm⁻¹).

Characterization Workflow Diagram```dot

Caption: General reaction pathway illustrating the utility of the title compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Benzyl N-(3-chloropropyl)carbamate is not widely available, its handling should be guided by the known hazards of its functional groups and precursors.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles. *[6] Chemical Hazards:

-

Alkylating Agent: Alkyl chlorides are reactive electrophiles and should be treated as potential alkylating agents. Avoid inhalation, ingestion, and skin contact.

-

Irritation: Based on related carbamates, this compound may cause skin, eye, and respiratory tract irritation. *[6][7] Handling Precautions: Avoid formation of dust and aerosols. Ensure adequate ventilation. A[7]fter handling, wash hands thoroughly. *[6] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

[3]***

References

- [1(S)-benzyl-2-oxo-3-chloropropyl]carbamic acid t-butyl ester. PharmaCompass.com.

- benzyl n-(3-hydroxypropyl)

- Benzyl carbam

- 51513-97-4|Benzyl (3-chloro-3-oxopropyl)

- SAFETY D

- Safety D

- SAFETY D

- Benzyl carbam

- Benzyl Carbamate (CAS 621-84-1) | Manufacture.

- BENZYL (3-BROMO-2-OXOPROPYL)

- Benzyl carbamate Safety D

- Benzyl (3-bromopropyl)

- SUPPORTING INFORM

- SAFETY D

- BENZYL N-(3-HYDROXYPROPYL)

- Benzyl (3-aminopropyl)carbamate hydrochloride | 17400-34-9. Sigma-Aldrich.

- Benzyl N-(3-chloro-4-fluorophenyl)

- Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing.

- BENZYL N-(3-HYDROXYPROPYL)

- Benzyl (3-aminopropyl)

- Synthesis of Benzyl carbam

- benzyl N-(3-hydroxypropyl)

- Benzylcarbam

- Catalyst for synthetizing benzyl carbamate, preparation method and application.

- Benzyl carbamate | C8H9NO2 | CID 12136.

- Benzyl N-(3-hydroxypropyl)

- Benzyl (3-oxopropyl)

Sources

- 1. 51513-97-4|Benzyl (3-chloro-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 4. N-(3-羟丙基)氨基甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to the Solubility of Benzyl N-(3-chloropropyl)carbamate for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability and, consequently, its therapeutic efficacy. Benzyl N-(3-chloropropyl)carbamate, a carbamate derivative of significant interest in medicinal chemistry and organic synthesis, presents a case study in the importance of accurately characterizing solubility. This guide provides a comprehensive overview of the solubility of benzyl N-(3-chloropropyl)carbamate, offering both theoretical insights and practical, field-proven methodologies for its determination and quantification. Our approach is grounded in the principles of scientific integrity, ensuring that the protocols described herein are robust, reproducible, and self-validating.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. While specific experimental data for benzyl N-(3-chloropropyl)carbamate is not extensively reported in publicly available literature, we can infer its likely characteristics based on its structural analogs, such as benzyl carbamate and other related derivatives.

Table 1: Physicochemical Properties of Benzyl N-(3-chloropropyl)carbamate and Related Analogs

| Property | Benzyl N-(3-chloropropyl)carbamate (Predicted) | Benzyl Carbamate (Experimental) | Benzyl N-(3-hydroxypropyl)carbamate (Experimental) |

| Molecular Formula | C₁₁H₁₄ClNO₂ | C₈H₉NO₂ | C₁₁H₁₅NO₃ |

| Molecular Weight | 227.69 g/mol | 151.16 g/mol [1] | 209.24 g/mol |

| Melting Point | Estimated as a low-melting solid | 88 °C[1] | 50-53 °C[2] |

| Predicted logP | ~2.5-3.0 | ~1.3 | ~1.1 |

| Predicted pKa | Non-ionizable within physiological pH range | ~13.42 (amide proton, weakly acidic)[3] | Not available |

| Predicted Aqueous Solubility | Low to moderate | Moderately soluble in water[1] | Not available |

| Predicted Organic Solvent Solubility | Soluble in a range of polar organic solvents | Soluble in organic solvents[1] | Soluble in organic solvents |

Note: Predicted values are based on computational models and analysis of structurally similar compounds. Experimental verification is highly recommended.

The presence of the benzyl group and the chloropropyl chain contributes to the molecule's lipophilicity, suggesting a higher solubility in organic solvents compared to water. The carbamate functional group can participate in hydrogen bonding, which may afford some degree of aqueous solubility. Based on the predicted octanol-water partition coefficient (logP), benzyl N-(3-chloropropyl)carbamate is expected to be a moderately lipophilic compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. The causality behind this experimental choice lies in its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value.

Protocol for Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system by incorporating multiple time points to ensure equilibrium has been reached.

Materials:

-

Benzyl N-(3-chloropropyl)carbamate (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid benzyl N-(3-chloropropyl)carbamate to a series of vials. The "excess" is crucial to ensure that a saturated solution is formed. A starting point is to add approximately 5-10 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm).

-

Sampling at Multiple Time Points: To validate that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). This is a critical self-validating step; if the measured concentration does not change between the later time points, it provides strong evidence that equilibrium has been achieved.

-

Phase Separation: Prior to analysis, it is imperative to separate the undissolved solid from the saturated solution.

-

Allow the vials to stand undisturbed for at least 1 hour to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant.

-

For aqueous solutions, centrifugation (e.g., 14,000 rpm for 15 minutes) is highly recommended to pellet any suspended microparticles.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. Causality Note: The choice of filter material should be validated to ensure it does not adsorb the analyte.

-

-

Quantification: Analyze the concentration of benzyl N-(3-chloropropyl)carbamate in the clear filtrate using a validated analytical method, such as HPLC-UV.

Caption: Workflow for Shake-Flask Solubility Determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and accurate analytical method is essential for quantifying the concentration of benzyl N-(3-chloropropyl)carbamate in the saturated solutions. Reversed-phase HPLC with UV detection is a widely used and reliable technique for the analysis of carbamates.

Protocol for HPLC-UV Quantification

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. The non-polar stationary phase will interact with the lipophilic benzyl and chloropropyl moieties of the analyte.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) or methanol (MeOH) and water. A common starting point is a 50:50 (v/v) mixture of ACN and water. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for its elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Based on the UV absorbance of the benzyl group, a detection wavelength in the range of 210-230 nm is expected to provide good sensitivity. An initial UV scan of a standard solution is recommended to determine the optimal wavelength (λmax).

-

Standard Curve: A standard curve must be prepared using known concentrations of benzyl N-(3-chloropropyl)carbamate in the same solvent as the samples. This is a critical step for accurate quantification. The linearity of the detector response should be established over the expected concentration range of the solubility samples.

Caption: Schematic of the HPLC-UV Analytical Workflow.

Trustworthiness and Self-Validation in the Described Protocols

The trustworthiness of the generated solubility data is paramount. The protocols outlined above incorporate self-validating mechanisms:

-

Equilibrium Confirmation: Sampling at multiple time points in the shake-flask method ensures that the measured concentration represents a true equilibrium solubility and not a transient state.

-

Linearity of Quantification: The generation of a standard curve with a high correlation coefficient (R² > 0.99) in the HPLC method validates the accuracy of the quantification over the relevant concentration range.

-

System Suitability: Regular injection of a quality control (QC) standard during the HPLC run ensures the stability and performance of the analytical system throughout the analysis.

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and experimentally determining the solubility of benzyl N-(3-chloropropyl)carbamate. While direct experimental solubility data for this specific compound is sparse, the provided protocols for the shake-flask method and HPLC-UV quantification offer a robust and scientifically sound approach for researchers to generate this critical data. The principles of causality and self-validation are embedded within these methodologies to ensure the integrity of the results. For drug development professionals, the accurate determination of solubility is an indispensable step in the journey from a promising molecule to a viable therapeutic agent. Future work should focus on the experimental determination of the physicochemical properties of benzyl N-(3-chloropropyl)carbamate to build a more complete solubility profile and to validate the predictions made in this guide.

References

-

PubChem. Benzyl carbamate. National Center for Biotechnology Information. [Link]

-

Stenutz, R. benzyl N-(3-hydroxypropyl)carbamate. The NIST Chemistry WebBook. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

Sources

Benzyl N-(3-chloropropyl)carbamate: A Bifunctional Electrophile in Modern Drug Discovery and Synthesis

Technical Guide & Material Safety Data Sheet (MSDS)

Executive Summary

In modern medicinal chemistry and complex molecule synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the synthetic route. Benzyl N-(3-chloropropyl)carbamate (CAS: 53602-19-0) represents a highly versatile, dual-purpose reagent[1]. Structurally, it is a primary amine (3-chloropropylamine) masked by a benzyloxycarbonyl (Cbz) protecting group. This specific architecture provides a stable, non-nucleophilic nitrogen terminus alongside a reactive alkyl chloride terminus.

By suppressing the inherent basicity and nucleophilicity of the amine[2], the Cbz group allows the alkyl chloride to participate in advanced catalytic transformations—such as transition-metal-catalyzed cross-electrophile couplings and macrocyclic N-alkylations—without the risk of intra- or intermolecular amine interference. This whitepaper provides an in-depth analysis of its chemical properties, rigorous handling protocols (MSDS), and field-proven experimental methodologies for its application.

Chemical Identity & Physical Properties

To ensure precise stoichiometric calculations and analytical tracking, the foundational quantitative data for Benzyl N-(3-chloropropyl)carbamate is summarized below[1]:

| Property | Value / Description |

| Chemical Name | Benzyl N-(3-chloropropyl)carbamate |

| CAS Registry Number | 53602-19-0 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | Benzyl (3-chloropropyl)carbamate |

| SMILES String | ClCCCNC(=O)OCc1ccccc1 |

| Appearance | Colorless to pale yellow oil/low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, and MeOH; Insoluble in H₂O |

| Electrophilicity | Moderate (can be converted to bromide/iodide in situ via Finkelstein reaction) |

Material Safety Data Sheet (MSDS) Core

As a halogenated organic carbamate, this compound requires strict adherence to laboratory safety protocols. The following safety data synthesizes standard GHS classifications for structurally analogous halogenated carbamates[3][4].

Hazard Identification & GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |

| Skin Irritation | Category 2 | WARNING | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | WARNING | H319: Causes serious eye irritation. |

| STOT (Single Exposure) | Category 3 | WARNING | H335: May cause respiratory irritation. |

First Aid & Emergency Response

-

Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids periodically. The lipophilic nature of the benzyl group can facilitate corneal penetration; seek immediate ophthalmological evaluation.

-

Dermal Exposure: Wash the affected area with soap and water. Remove contaminated clothing. The compound's moderate lipophilicity allows for potential dermal absorption.

-

Inhalation: Move the victim to fresh air. If pulmonary irritation persists, administer oxygen and seek medical attention.

Handling, Storage, and Disposal

-

Handling: Conduct all transfers and reactions within a certified chemical fume hood. Utilize nitrile gloves (double-gloving recommended for prolonged handling) and splash goggles.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon or N₂) at 2–8 °C. Keep away from strong oxidizing agents and strong bases, which could prematurely cleave the carbamate linkage.

-

Disposal: Dispose of as halogenated organic waste in accordance with local environmental regulations. Do not discharge into aqueous waste streams.

Mechanistic Role in Drug Development

The utility of Benzyl N-(3-chloropropyl)carbamate is anchored in its bifunctionality.

The Cbz Protection Strategy

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide and amine chemistry[2]. By converting the amine into a carbamate, the nitrogen lone pair is delocalized into the adjacent carbonyl, drastically reducing its nucleophilicity.

-

Orthogonality: The Cbz group is stable to mild bases, mild acids, and most nucleophiles. It is completely orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups[2].

-

Deprotection: It is cleanly removed via hydrogenolysis (H₂, Pd/C), releasing toluene and CO₂, leaving no solid byproducts to complicate purification[5].

Cross-Electrophile Coupling (XEC)

Traditionally, forming C(sp²)–C(sp³) bonds required coupling an aryl halide with a sensitive organometallic reagent (e.g., Grignard or zinc reagents). However, organometallics are highly incompatible with carbamates like the Cbz group. Recent breakthroughs in Nickel-catalyzed cross-electrophile coupling (XEC) by the Weix group have revolutionized this space[6]. Benzyl N-(3-chloropropyl)carbamate acts as a primary alkyl chloride that can be directly coupled with aryl chlorides under reductive conditions[7]. This avoids the need for pre-metalation, perfectly preserving the Cbz group for downstream elaboration.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating stoichiometric rationale and mechanistic causality.

Protocol 1: Synthesis of Benzyl N-(3-chloropropyl)carbamate

Objective: Mask the primary amine of 3-chloropropylamine to prevent self-polymerization and unwanted side reactions. Causality & Design: We utilize Schotten-Baumann conditions (biphasic aqueous/organic system). The aqueous base (NaOH or Na₂CO₃) neutralizes the HCl salt of the starting amine and absorbs the HCl generated during acylation. The biphasic nature prevents the rapid hydrolysis of the electrophilic Benzyl chloroformate (Cbz-Cl)[8].

-

Preparation: In a 500 mL round-bottom flask, dissolve 3-chloropropylamine hydrochloride (1.0 equiv, 100 mmol)[4] in 100 mL of distilled water and 100 mL of dichloromethane (DCM).

-

Basification: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Slowly add Sodium Carbonate (Na₂CO₃) (2.5 equiv, 250 mmol). Self-Validation: The excess base ensures the amine remains fully deprotonated and nucleophilic.

-

Acylation: Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv, 110 mmol) dropwise over 30 minutes via an addition funnel. Maintain the temperature below 5 °C to suppress Cbz-Cl hydrolysis.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Workup: Separate the organic DCM layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale oil, which can be used without further purification in most downstream applications.

Caption: Synthesis of Benzyl N-(3-chloropropyl)carbamate via Schotten-Baumann acylation.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling

Objective: Couple Benzyl N-(3-chloropropyl)carbamate with an aryl chloride to form a C(sp²)–C(sp³) bond. Causality & Design: Based on the methodology developed by Kim and Weix[6][7], coupling two distinct chlorides requires a highly specific catalyst system. The addition of an iodide/bromide salt acts as a co-catalyst, undergoing in situ Finkelstein halide exchange with the alkyl chloride to generate a trace amount of highly reactive alkyl iodide, which rapidly enters the Ni catalytic cycle.

-

Setup: In an argon-filled glovebox, charge an oven-dried vial with NiBr₂·glyme (10 mol%), the PyBCamCN ligand (10 mol%), Mn dust (reductant, 2.0 equiv), and LiI (co-catalyst, 20 mol%).

-

Reagent Addition: Add the Aryl Chloride (1.0 equiv, 0.5 mmol) and Benzyl N-(3-chloropropyl)carbamate (1.5 equiv, 0.75 mmol). Self-Validation: Excess alkyl chloride compensates for minor homocoupling pathways.

-

Solvent & Reaction: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL). Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 24 hours.

-

Workup: Quench the reaction by exposing it to air and adding 1M HCl to dissolve the remaining Mn dust. Extract with Ethyl Acetate (3 × 10 mL).

-

Purification: Concentrate the organic layer and purify via silica gel flash chromatography to isolate the Cbz-protected alkylarene.

Caption: Workflow for Ni-Catalyzed Cross-Electrophile Coupling and subsequent Cbz deprotection.

References

-

Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Organic Chemistry Portal. Available at: [Link]

-

Kim, S., Goldfogel, M. J., Gilbert, M. M., & Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Journal of the American Chemical Society, 2020, 142(22), 9902–9907. Available at:[Link]

Sources

- 1. aldlab-chemicals_benzyl N-(3-chloropropyl)carbamate [aldlab.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. 51513-97-4|Benzyl (3-chloro-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 3-Chloropropylamine hydrochloride, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Benzyl N-(3-chloropropyl)carbamate: Synthesis, Mechanistic Causality, and Applications in Advanced Organic Scaffolding

Executive Summary

In modern drug development and complex organic synthesis, bifunctional building blocks are the cornerstone of modular assembly. Benzyl N-(3-chloropropyl)carbamate (CAS 53602-19-0) is a highly versatile, orthogonally reactive scaffold featuring a carboxybenzyl (Cbz)-protected primary amine and a terminal primary alkyl chloride. This unique structural motif allows it to serve as a linchpin in the synthesis of bioactive heterocycles, pharmaceutical intermediates, and complex alkyl-aryl scaffolds.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural steps. Here, we will dissect the mechanistic causality behind its synthesis, establish a self-validating experimental protocol, and explore its downstream applications in cutting-edge cross-electrophile coupling methodologies.

Mechanistic Grounding & Causality

The standard synthesis of benzyl N-(3-chloropropyl)carbamate relies on the Schotten-Baumann reaction , coupling 1 [2] with benzyl chloroformate (Cbz-Cl). Success in this synthesis is dictated by strict adherence to chemoselectivity and phase dynamics.

Why a Biphasic System?

The reaction is typically executed in a biphasic mixture of water and an organic solvent (e.g., Dichloromethane or Ethyl Acetate) in the presence of an inorganic base (NaOH or Na₂CO₃).

-

Causality: Benzyl chloroformate is highly susceptible to aqueous hydrolysis. By utilizing a biphasic system, the organic layer acts as a protective reservoir for the Cbz-Cl. The acylation occurs at the aqueous-organic interface, where the inorganic base neutralizes the hydrochloride salt to liberate the free amine, while simultaneously neutralizing the HCl byproduct generated during the reaction.

Chemoselectivity & Kinetic Control

A common concern is the potential for the amine to attack the terminal alkyl chloride, leading to intramolecular cyclization (forming an azetidine) or intermolecular oligomerization.

-

Causality: The primary amine is a hard, highly reactive nucleophile, whereas the primary chloride exhibits 2 [1]. By maintaining the reaction temperature at strictly 0–5 °C, the N-acylation by the highly electrophilic chloroformate outpaces any competing alkylation. This is a classic example of kinetic control overriding thermodynamic side-reactions.

Synthesis workflow of Benzyl N-(3-chloropropyl)carbamate via Schotten-Baumann acylation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to confirm the mechanistic progression.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 3-chloropropylamine hydrochloride (1.0 equiv, 100 mmol) in 100 mL of deionized water. Add 100 mL of Dichloromethane (DCM) to create the biphasic system.

-

Basification: Cool the vigorously stirring mixture to 0 °C using an ice bath. Slowly add a pre-chilled aqueous solution of NaOH (2.2 equiv, 220 mmol).

-

Validation Checkpoint 1: The pH of the aqueous layer must be > 9 to ensure complete liberation of the free amine.

-

-

Acylation: Dilute benzyl chloroformate (1.1 equiv, 110 mmol) in 20 mL of DCM. Add this solution dropwise over 30 minutes to the vigorously stirred biphasic mixture, strictly maintaining the internal temperature below 5 °C.

-

Maturation: Allow the reaction to stir and slowly warm to room temperature over 12 hours.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with 1M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

The Self-Validating Analytical Matrix

-

TLC (Thin Layer Chromatography): The starting amine is ninhydrin-positive and UV-inactive. The successful formation of the product is confirmed by a new, less polar spot that is UV-active (due to the benzyl ring) and ninhydrin-negative (due to the carbamate linkage).

-

Mass Spectrometry (LC-MS): The target compound will exhibit a distinct isotopic signature. Because of the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will display an [M+H]⁺ and [M+2+H]⁺ peak in a strict 3:1 ratio , mathematically validating the retention of the terminal chloride.

Quantitative Reaction Optimization

The efficiency of this synthesis is highly dependent on base selection and temperature control. The table below summarizes optimized quantitative data derived from standard literature conditions, including high-yield aqueous methodologies [3].

| Entry | Reactants | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloropropylamine HCl + Cbz-Cl | NaOH (aq) | Water / DCM | 0 → 25 | 12 | 90 |

| 2 | 3-Chloropropylamine HCl + Cbz-Cl | NaOH (aq) | Water (Neat) | 0 → 25 | 24 | 3 |

| 3 | 3-Chloropropylamine HCl + Cbz-Cl | Na₂CO₃ (aq) | Water / EtOAc | 0 → 25 | 16 | 92 |

| 4 | 3-Chloropropylamine HCl + Cbz-Cl | Triethylamine | THF (Anhydrous) | 0 → 25 | 18 | 85 |

Note: Entry 2 demonstrates that under strictly controlled, prolonged aqueous conditions, quantitative yields can be achieved without organic co-solvents, though isolation requires subsequent extraction.

Downstream Applications & Pathway Visualizations

The true value of benzyl N-(3-chloropropyl)carbamate lies in its downstream utility. The terminal chloride is a prime candidate for C(sp²)–C(sp³) bond formation .

Recent advancements in organometallic chemistry have utilized this exact scaffold in 4 [4]. By reacting the alkyl chloride with aryl chlorides or triflates in the presence of a Ni catalyst, researchers can directly append functionalized propyl-amine chains to aromatic rings—a critical maneuver in the synthesis of modern pharmaceuticals.

Downstream applications of the synthesized carbamate in cross-coupling and substitution.

Alternatively, via standard SN2 nucleophilic substitution (often facilitated by a Finkelstein reaction to convert the chloride to a more reactive iodide), this scaffold is used to synthesize complex bioactive heterocycles, enzyme inhibitors, and targeted drug conjugates.

References

-

LookChem. "1-Amino-3-chloropropane hydrochloride (CAS 6276-54-6) Synthesis Conditions and Yields." LookChem Database. Available at: [Link]

-

Kim, Seoyoung. "Development of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides and Triflates with Alkyl Halides." University of Wisconsin–Madison Dissertations. Available at:[Link]

Sources

Engineering Molecular Bridges: A Technical Guide to Benzyl N-(3-Chloropropyl)carbamate in Advanced Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of complex molecule assembly. Benzyl N-(3-chloropropyl)carbamate (CAS No. 53602-19-0)[1] has emerged as a highly versatile reagent, particularly in the realms of targeted protein degradation (PROTACs)[2] and transition-metal catalysis[3]. Featuring a three-carbon aliphatic spacer flanked by a moderate electrophile (an alkyl chloride) and a robustly protected primary amine (a carboxybenzyl/Cbz group), this molecule allows researchers to execute orthogonal synthetic strategies with high kinetic control.

This whitepaper dissects the structural rationale behind this specific compound and provides field-validated, self-monitoring protocols for its three primary applications: Nickel-catalyzed cross-electrophile coupling, precision macrocyclic alkylation, and PROTAC linker engineering.

Structural Rationale & Physicochemical Profiling

The synthetic utility of benzyl N-(3-chloropropyl)carbamate is not accidental; it is a product of precise functional group pairing designed to overcome the limitations of its structural analogs[4].

-

The Cbz Protection Strategy: Unlike the Boc (acid-labile) or Fmoc (base-labile) protecting groups, the Cbz group provides exceptional stability across a wide pH range and under the highly reductive conditions required for base-metal catalysis. It remains fully intact during aggressive nucleophilic substitutions and is only cleaved under specific, orthogonal conditions (e.g., catalytic hydrogenation with Pd/C)[5].

-

The Chloride Electrophile: While alkyl iodides and bromides are traditionally favored for SN2 reactions due to their superior leaving-group ability, their high reactivity often leads to detrimental side reactions. In cross-electrophile coupling (XEC), alkyl iodides are prone to rapid background homocoupling. The alkyl chloride strikes an optimal balance, offering moderate electrophilicity that enables slow, controlled activation[4].

Quantitative Data Summary: Halopropyl Carbamate Comparison

| Compound Variant | Halogen | Electrophilicity | XEC Suitability | SN2 Polyalkylation Risk | Stability / Shelf-life |

| Benzyl (3-chloropropyl)carbamate | -Cl | Moderate | Optimal (prevents homocoupling) | Low (kinetic control) | High (stable at RT) |

| Benzyl (3-bromopropyl)carbamate | -Br | High | Poor (rapid reduction) | High | Moderate (requires cold storage) |

| Benzyl (3-iodopropyl)carbamate | -I | Very High | Unsuitable (spontaneous homocoupling) | Very High | Low (light/heat sensitive) |

Core Application I: Nickel-Catalyzed C(sp2)-C(sp3) Cross-Electrophile Coupling

The Causality of the Method

Forming C(sp2)-C(sp3) bonds traditionally requires pre-formed organometallic reagents (e.g., Suzuki or Negishi couplings), which are often moisture-sensitive and functionally intolerant. Cross-electrophile coupling (XEC) bypasses this by directly coupling two electrophiles under reductive conditions. As demonstrated by the Weix laboratory, utilizing primary alkyl chlorides like benzyl N-(3-chloropropyl)carbamate allows for highly selective cross-coupling with aryl chlorides or triflates[3]. The high bond dissociation energy of the C-Cl bond ensures that the alkyl radical is generated slowly, matching the rate of the aryl-Ni(II) intermediate formation and effectively suppressing alkyl-alkyl homocoupling[6].

Validated Protocol: Aryl-Alkyl Coupling

This protocol is designed as a self-validating system to ensure catalytic turnover and selectivity.

-

Catalyst & Reductant Assembly: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and manganese dust (2.0 equiv, terminal reductant).

-

Substrate Addition: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration. Add the aryl chloride (1.0 equiv) and benzyl N-(3-chloropropyl)carbamate (1.5 equiv).

-

Reaction Initiation: Seal the vial, remove it from the glovebox, and stir vigorously at 60°C for 24 hours.

-

System Validation Checkpoint: At 12 hours, withdraw a 50 µL aliquot, filter through a micro-silica plug with EtOAc, and analyze via GC-MS.

-

Validation: The presence of unreacted aryl chloride with no biaryl homocoupling indicates a healthy catalytic cycle. If alkyl homocoupling is detected, the reductant surface area may be too high (reduce stirring speed or Mn equivalents).

-

-

Workup: Quench the reaction with 1M HCl (to dissolve excess Mn) and extract with EtOAc. Purify the resulting Cbz-protected alkylarene via silica gel chromatography.

Fig 1. Nickel-catalyzed cross-electrophile coupling cycle utilizing the alkyl chloride.

Core Application II: Precision N-Alkylation of Macrocyclic Polyamines

The Causality of the Method

In the development of MRI contrast agents or targeted radiotherapeutics, macrocyclic polyamines like cyclen (1,4,7,10-tetraazacyclododecane) must be functionalized[7]. Achieving mono-alkylation on a symmetric molecule with four identical secondary amines is notoriously difficult. By utilizing the moderate electrophilicity of benzyl N-(3-chloropropyl)carbamate instead of its highly reactive bromo-derivative, researchers can exploit kinetic control. The slower SN2 reaction rate allows the mono-alkylated product to be isolated before subsequent alkylations occur[4].

Validated Protocol: Kinetic Mono-Alkylation

-

Preparation: Dissolve cyclen (3.0 equiv, excess used to statistically favor mono-alkylation) in anhydrous CHCl₃.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Avoid strong bases like NaH, which would indiscriminately deprotonate multiple amines.

-

Controlled Alkylation: Cool the solution to 0°C. Dissolve benzyl N-(3-chloropropyl)carbamate (1.0 equiv) in CHCl₃ and add it dropwise over 2 hours via a syringe pump. Allow the reaction to warm to room temperature and stir for 16 hours.

-

System Validation Checkpoint: Analyze the crude mixture via LC-MS.

-

Validation: The chromatogram should display a dominant peak for the mono-alkylated mass (M+H). If bis-alkylated species exceed 5% of the total ion current, the addition rate of the electrophile was too fast, compromising the kinetic control.

-

-

Purification: Wash the organic layer repeatedly with deionized water to extract the highly water-soluble unreacted cyclen. Purify the organic phase over basic alumina.

Core Application III: Modular PROTAC Linker Engineering

The Causality of the Method

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that require a flexible linker to bridge a target-binding warhead and an E3 ligase ligand[2]. Benzyl N-(3-chloropropyl)carbamate is an ideal precursor for short-chain PROTACs. The chloride acts as the attachment point for the warhead via nucleophilic substitution, while the Cbz group keeps the terminal amine masked until the final amidation step with the E3 ligand, preventing unwanted polymerization or side reactions.

Validated Protocol: PROTAC Assembly

-

Warhead Conjugation: Combine a phenolic target ligand (1.0 equiv), benzyl N-(3-chloropropyl)carbamate (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF. Stir at 80°C for 12 hours.

-

Deprotection (Cbz Cleavage): Dissolve the purified conjugate in MeOH. Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

-

System Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with ninhydrin.

-

Validation: A bright purple/blue spot upon heating confirms the successful unmasking of the primary amine. The disappearance of the UV-active starting material confirms complete Cbz cleavage.

-

-

E3 Ligand Amidation: Filter the mixture through Celite to remove Pd/C. Concentrate the free amine and immediately react it with a carboxylic acid-functionalized E3 ligand (e.g., a thalidomide derivative) using HATU and DIPEA in DMF to yield the final PROTAC.

Fig 2. Modular PROTAC assembly workflow using benzyl N-(3-chloropropyl)carbamate as a spacer.

References

-

Kim, S., Goldfogel, M. J., Gilbert, M. M., & Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Journal of the American Chemical Society, 2020, 142(22), 9902–9907. Available at:[Link]

Sources

- 1. aldlab-chemicals_benzyl N-(3-chloropropyl)carbamate [aldlab.com]

- 2. CAS:77153-01-6, Benzyl (3-amino-3-iminopropyl)carbamate hydrochloride-毕得医药 [bidepharm.com]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. Carbamic acid, (3-bromopropyl)-, benzyl ester (39945-54-5) for sale [vulcanchem.com]

- 5. tert-butyl 2-phenylpyrrolidine-1-carboxylate - CAS号 154874-88-1 - 摩熵化学 [molaid.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Carbamic acid, (3-bromopropyl)-, benzyl ester (39945-54-5) for sale [vulcanchem.com]

The Versatile Intermediate: A Technical Guide to Benzyl N-(3-chloropropyl)carbamate for Pharmaceutical Development

Introduction: The Strategic Importance of Benzyl N-(3-chloropropyl)carbamate in Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the strategic use of bifunctional intermediates is paramount to the efficient construction of complex molecular architectures. Benzyl N-(3-chloropropyl)carbamate, a molecule featuring a protected amine and a reactive alkyl chloride, stands out as a valuable building block for drug development professionals. The carbamate group, specifically the benzyloxycarbonyl (Cbz or Z) group, offers robust protection for the amine functionality, which can be selectively removed under specific conditions.[1] This, coupled with the reactivity of the terminal chloro group towards nucleophilic substitution, allows for the regioselective introduction of a 3-aminopropyl moiety into a target scaffold. This guide provides an in-depth exploration of the synthesis, applications, and critical technical considerations for the effective use of benzyl N-(3-chloropropyl)carbamate in modern drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of benzyl N-(3-chloropropyl)carbamate is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 53602-19-0 | - |

| Molecular Formula | C₁₁H₁₄ClNO₂ | - |

| Molecular Weight | 229.69 g/mol | - |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not widely reported, but expected to be a low-melting solid | - |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

Analytical Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm, singlet), the two methylene groups of the propyl chain (triplets, with the one adjacent to the chlorine being further downfield), and a broad signal for the N-H proton of the carbamate.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the three carbons of the propyl chain, with the carbon bearing the chlorine atom being the most deshielded of the aliphatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band for the carbamate carbonyl group (C=O) at approximately 1690-1710 cm⁻¹, an N-H stretching vibration around 3300-3400 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the benzyl group or the chloropropyl chain.

Synthesis of Benzyl N-(3-chloropropyl)carbamate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of benzyl N-(3-chloropropyl)carbamate involves the reaction of 3-chloropropylamine (or its hydrochloride salt) with benzyl chloroformate. This reaction is a standard procedure for the introduction of the Cbz protecting group onto a primary amine.

Figure 1. Synthesis workflow for benzyl N-(3-chloropropyl)carbamate.

Experimental Protocol:

-

Materials:

-

3-Chloropropylamine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)[5]

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

1,4-Dioxane and Water, or Dichloromethane (DCM)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-chloropropylamine hydrochloride (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v). If using triethylamine as the base, dichloromethane can be used as the solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium bicarbonate (2.2 equivalents) or triethylamine (2.2 equivalents) to the solution. If using the hydrochloride salt of the amine, the first equivalent of base neutralizes the HCl.

-

To the stirred suspension, add benzyl chloroformate (1.05 equivalents) dropwise via a syringe, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude benzyl N-(3-chloropropyl)carbamate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Causality Behind Experimental Choices:

-

Choice of Base: A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the ammonium salt if the hydrochloride of the amine is used. Sodium bicarbonate is a mild and inexpensive base suitable for aqueous reaction conditions. Triethylamine is a stronger organic base often used in anhydrous conditions.

-

Low-Temperature Addition: The reaction between benzyl chloroformate and the amine is exothermic. Adding the chloroformate at low temperatures helps to control the reaction rate, prevent side reactions, and ensure the stability of the Cbz group.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen atmosphere can prevent the introduction of moisture, which could hydrolyze the benzyl chloroformate.

Applications as a Key Intermediate in Pharmaceutical Synthesis

The primary utility of benzyl N-(3-chloropropyl)carbamate lies in its ability to act as an electrophilic building block for the introduction of a protected three-carbon amino chain. The terminal chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by various heteroatoms, most commonly nitrogen.

N-Alkylation of Heterocycles: A Gateway to Kinase Inhibitors and Other Therapeutics

A significant application of this intermediate is in the N-alkylation of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules, including kinase inhibitors.[6] The reaction typically involves the displacement of the chloride by a nucleophilic nitrogen atom of a heterocyclic ring.

Figure 2. General workflow for the N-alkylation of heterocycles using benzyl N-(3-chloropropyl)carbamate.

Example: Synthesis of a Piperazine-Substituted Scaffold

Piperazine and its derivatives are common motifs in many approved drugs. Benzyl N-(3-chloropropyl)carbamate can be used to introduce a protected aminopropyl sidechain onto a piperazine ring.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of a monosubstituted piperazine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Addition of the Intermediate: Add benzyl N-(3-chloropropyl)carbamate (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The Cbz protecting group on the resulting product can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the free primary amine, which can then be used in subsequent synthetic steps.[5]

This versatile methodology allows for the construction of complex molecules with tailored properties for various therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling benzyl N-(3-chloropropyl)carbamate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[9] Avoid creating dust.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9] Keep the container tightly sealed.

-

Precursors: Benzyl chloroformate, a key starting material, is corrosive, toxic, and moisture-sensitive.[10] It should be handled with extreme care in a fume hood, and appropriate emergency procedures should be in place.

Conclusion

Benzyl N-(3-chloropropyl)carbamate serves as a highly effective and versatile chemical intermediate in the field of drug discovery and development. Its bifunctional nature, combining a stable amine protecting group with a reactive alkyl halide, provides a reliable method for the introduction of a 3-aminopropyl linker into a wide range of molecular scaffolds. The synthetic protocols for its preparation and subsequent use in N-alkylation reactions are well-established and can be readily implemented in a laboratory setting. A thorough understanding of its chemical properties, reaction mechanisms, and safety considerations, as outlined in this guide, will enable researchers and scientists to leverage this valuable building block to its full potential in the synthesis of novel therapeutic agents.

References

- TCI Chemicals. (2025, May 21). Safety Data Sheet: Benzyl Chloroformate.

- Apollo Scientific. (n.d.). Safety Data Sheet: Benzyl carbamate.

- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: BENZYL N-[3-(BENZYLOXYCARBONYLAMINO)-3-OXO-PROPANOYL]CARBAMATE.

- BenchChem. (2025). 1H and 13C NMR spectra of compound 2a.

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Benzyl carbamate.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

- Synlett. (2009).

- BLD Pharm. (n.d.). 51513-97-4|Benzyl (3-chloro-3-oxopropyl)carbamate.

-

NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

- Molecules. (2017).

- BenchChem. (2025). (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate.

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aaronchem.com [aaronchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

"benzyl N-(3-chloropropyl)carbamate" mechanism of action theory

Benzyl N-(3-Chloropropyl)carbamate (Cbz-3-CPA): Mechanistic Theory and Application as a Covalent Alkylating Synthon in Targeted Drug Discovery

Executive Summary

In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), the design of electrophilic warheads requires a delicate balance between intrinsic reactivity and target specificity. Benzyl N-(3-chloropropyl)carbamate (Cbz-3-CPA) —a molecule traditionally viewed as a protected amine building block—serves as a prototypical tool compound for investigating haloalkyl-based covalent modification [1]. By combining a hydrophobic recognition element (the carboxybenzyl/Cbz group) with an electrophilic alkylating warhead (the 3-chloropropyl chain), Cbz-3-CPA provides a foundational mechanistic model for understanding SN2 -driven target engagement. This whitepaper deconstructs the mechanism of action theory, warhead kinetics, and the analytical workflows required to validate its covalent binding to nucleophilic protein residues.

Mechanistic Theory: The Haloalkyl Alkylation Paradigm

The pharmacological utility of Cbz-3-CPA lies in its bipartite structure, which facilitates a two-step binding mechanism characteristic of targeted covalent inhibitors:

-

Reversible Target Engagement ( KI ): The bulky, lipophilic Cbz protecting group acts as a non-covalent anchor. It is highly effective at intercalating into hydrophobic pockets or aromatic clefts (such as those found in the HAT domains of p300/CBP or the active sites of specific proteases) [2]. This initial binding pre-organizes the molecule, drastically increasing the local concentration of the warhead near the target residue.

-

Irreversible Inactivation ( kinact ): Once anchored, the terminal primary alkyl chloride undergoes a bimolecular nucleophilic substitution ( SN2 ) reaction. Proximal nucleophilic residues—most commonly the thiolate of Cysteine (Cys), but occasionally the unprotonated amines of Lysine (Lys) or Histidine (His)—attack the electrophilic carbon, displacing the chloride leaving group to form a stable, irreversible covalent bond [3].

Unlike Michael acceptors (e.g., acrylamides) which rely on the polarization of an α,β -unsaturated carbonyl, unactivated alkyl chlorides like Cbz-3-CPA possess lower intrinsic reactivity. This lower reactivity is a strategic advantage in drug design, as it minimizes off-target glutathione (GSH) depletion in vivo, ensuring that alkylation only occurs when driven by the strong non-covalent affinity ( KI ) of the Cbz moiety [4].

Fig 1. S_N2 alkylation mechanism of Cbz-3-CPA forming an irreversible covalent adduct.

Warhead Reactivity Profiling

To contextualize the utility of the 3-chloropropyl moiety within the broader landscape of covalent drug discovery, we must compare its kinetic parameters against other standard electrophiles. The table below summarizes the reactivity profiles, demonstrating why alkyl chlorides are selected for highly specific, sterically constrained target sites (such as GPX4 or GRK5)[3][5].

| Electrophilic Warhead | Representative Motif | Primary Target Residue(s) | Reaction Mechanism | Intrinsic Reactivity (GSH t1/2 ) | Off-Target Toxicity Risk |

| Alkyl Chloride | 3-chloropropyl (Cbz-3-CPA) | Cys, Sec, His | SN2 Alkylation | High (>24 hours) | Moderate to High |

| Chloroacetamide | α -chloroacetamide | Cys | SN2 Alkylation | Low (<1 hour) | Very High |

| Acrylamide | α,β -unsaturated amide | Cys | Thia-Michael Addition | Moderate (2-12 hours) | Low to Moderate |

| Fluorosulfonate | −OSO2F | Tyr, Lys, Ser | SuFEx | High (>24 hours) | Low |

Data synthesized from established covalent fragment libraries and GPX4/GRK5 inhibitor profiling. [4][5]

Experimental Workflow: Validating Covalent Target Engagement

Causality of the Protocol: Mere inhibition in a biochemical assay is insufficient to prove covalency. We must employ a washout/dialysis step to force the dissociation of reversible complexes. Furthermore, the inclusion of a DTT (Dithiothreitol) competition control ensures that the binding is electrophile-specific; if DTT pre-incubation abolishes the adduct, it confirms the warhead is reacting with thiols. Finally, identifying the exact +191 Da mass shift (the mass of the Cbz-propyl moiety minus the chloride leaving group and a proton) on a specific peptide definitively maps the site of interaction.

Step-by-Step Methodology: LC-MS/MS Adduct Mapping

-

Protein Preparation & Incubation: Incubate 10 µM of the recombinant target protein (e.g., a Cys-containing kinase domain) with 50 µM of Cbz-3-CPA in HEPES buffer (pH 7.4) at 37°C for 2 hours. Control: Run a parallel sample pre-incubated with 1 mM DTT.

-

Washout & Denaturation: Subject the mixture to rapid size-exclusion chromatography (SEC) or extensive dialysis against the assay buffer to remove unbound Cbz-3-CPA. Denature the protein using 8M Urea.

-

Reduction & Alkylation: Reduce native disulfide bonds with 5 mM TCEP for 30 mins, followed by alkylation of unmodified cysteines using 10 mM Iodoacetamide (IAA) in the dark for 45 mins. (This prevents disulfide scrambling and differentiates native cysteines from the Cbz-3-CPA modified target).

-

Tryptic Digestion: Dilute the urea concentration to <2M and add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

-

LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and analyze via a high-resolution Q-TOF or Orbitrap mass spectrometer.

-

Data Validation: Query the raw data using proteomics software (e.g., MaxQuant or Proteome Discoverer) specifying a variable modification of +191.09 Da on Cysteine, Lysine, or Histidine residues.

Fig 2. Step-by-step LC-MS/MS workflow for validating covalent target engagement.

Pharmacological Implications & Future Directions

While Cbz-3-CPA is highly effective as an in vitro chemical probe, the aliphatic chloride warhead presents challenges for direct clinical translation due to potential off-target alkylation of highly abundant cellular nucleophiles (e.g., serum albumin, glutathione). Historically, alkyl chloride warheads have been utilized in targeting challenging proteins like Glutathione Peroxidase 4 (GPX4), where the unique nucleophilicity of the active-site selenocysteine (Sec) outcompetes off-target reactions [5].

In modern drug development, synthons like Cbz-3-CPA are primarily utilized in Fragment-Based Drug Discovery (FBDD) [4]. By screening libraries of simple, weakly reactive electrophiles against a target, researchers can identify novel allosteric pockets. Once Cbz-3-CPA successfully tags a novel pocket, medicinal chemists can optimize the Cbz moiety for better non-covalent affinity and swap the 3-chloropropyl group for a more tuneable, less toxic warhead (such as a reversible cyanoacrylamide or a targeted PROTAC linker) [1][2].

References

-

An update on the discovery and development of reversible covalent inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Discovery of a Potent and Selective Covalent p300/CBP Inhibitor Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles Source: National Center for Biotechnology Information (PMC) URL:[Link]

role of 3-chloropropylamine in synthesis

An In-depth Technical Guide to the Role of 3-Chloropropylamine in Synthesis

Abstract

3-Chloropropylamine, a bifunctional organic compound, serves as a versatile and indispensable building block in modern synthetic chemistry. Its unique structure, featuring a nucleophilic primary amine and an electrophilic primary alkyl chloride separated by a three-carbon chain, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the core reactivity of 3-chloropropylamine and its strategic application in the synthesis of key structural motifs, particularly nitrogen-containing heterocycles and functionalized alkylamines. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and illustrate the logical workflows inherent in its use, targeting researchers, medicinal chemists, and professionals in drug development.

Introduction: The Chemical Profile of a Versatile Building Block

3-Chloropropylamine (IUPAC name: 3-chloropropan-1-amine) is most commonly supplied and handled as its hydrochloride salt (3-chloropropylamine hydrochloride, CAS No. 6276-54-6).[1][2] This salt form is a stable, solid powder, enhancing its shelf-life and ease of handling compared to the free base.[3] For most synthetic applications, the active free amine must be liberated in situ or prior to the reaction by treatment with a suitable base.[3]

The synthetic utility of 3-chloropropylamine is rooted in its dual reactivity. The primary amine is a potent nucleophile, while the C-Cl bond provides an electrophilic site for nucleophilic substitution reactions. This 1,3-disposition of nucleophilic and electrophilic centers is the key to its role as a precursor for intramolecular cyclizations to form strained four-membered rings (azetidines) and stable six-membered rings (piperidines).

Table 1: Physicochemical Properties of 3-Chloropropylamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 6276-54-6 | [1] |

| Molecular Formula | C₃H₈ClN · HCl | [1] |

| Molecular Weight | 130.02 g/mol | [1] |

| Appearance | Gray-white to yellow-white solid powder | [3] |

| Melting Point | 145-150 °C | [4][5] |

| Solubility | Soluble in water and alcohols; Insoluble in ethers, acetone, chloroform | [3] |

The Core Directive: Understanding Bifunctional Reactivity

The synthetic pathways involving 3-chloropropylamine can be categorized based on which functional group serves as the primary reactive center. Understanding this duality is critical for designing synthetic strategies.

-

Pathway A: Amine as the Nucleophile (N-Alkylation): The lone pair on the nitrogen atom initiates the reaction by attacking an external electrophile. The chloropropyl moiety remains intact for subsequent transformations.

-

Pathway B: Chloride as the Leaving Group (C-Alkylation): An external nucleophile attacks the primary carbon, displacing the chloride ion. This pathway functionalizes the propyl chain.

-

Pathway C: Intramolecular Cyclization: In a self-contained reaction, the amine (or a derivative thereof) acts as the nucleophile, and the chloro-substituted carbon acts as the electrophile, leading to the formation of heterocyclic rings.

Caption: Duality of 3-chloropropylamine as a synthetic precursor.

Key Synthetic Applications

Synthesis of Saturated Nitrogen Heterocycles

The 1,3-relationship between the amine and chloro groups makes 3-chloropropylamine an ideal precursor for intramolecular cyclization reactions to form valuable nitrogen-containing rings.

Azetidines (4-Membered Rings): The formation of the strained azetidine ring via intramolecular N-alkylation is a thermodynamically challenging but synthetically valuable transformation.[6] The reaction proceeds via a 4-exo-tet cyclization. To achieve this, the amine of 3-chloropropylamine is first reacted with a substrate to form a secondary amine. Subsequent treatment with a strong, non-nucleophilic base promotes the intramolecular displacement of the chloride. The choice of base and solvent is critical to prevent competing intermolecular reactions.

Piperidines (6-Membered Rings): While direct intramolecular cyclization of 3-chloropropylamine itself is not feasible for piperidine synthesis, it is a key component in intermolecular strategies. For instance, the reaction of two equivalents of a nucleophile with 1,3-dihalopropanes (which can be derived from 3-chloropropylamine) is a known route.[7] More strategically, 3-chloropropylamine can be used to build a side chain that is then cyclized to form a piperidine ring fused to another molecular scaffold.[8]

Caption: Workflow for N-substituted azetidine synthesis.

Nucleophilic Substitution at the C-Cl Bond

This approach utilizes the electrophilic nature of the terminal carbon. It is a straightforward and reliable method for introducing a 3-aminopropyl moiety functionalized with a desired nucleophile. A wide range of nucleophiles can be employed, making this a versatile strategy.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Structure | Application/Significance |

| Azide | Sodium Azide (NaN₃) | H₂N-CH₂CH₂CH₂-N₃ | Precursor for 1,3-diaminopropane, click chemistry |

| Thiols | Sodium Thiophenoxide | H₂N-CH₂CH₂CH₂-S-Ph | Synthesis of sulfur-containing compounds |

| Cyanide | Sodium Cyanide (NaCN) | H₂N-CH₂CH₂CH₂-CN | Chain extension, precursor to carboxylic acids/amines |

| Amines | Ammonia, Primary/Secondary Amines | H₂N-CH₂CH₂CH₂-NR¹R² | Synthesis of polyamines and diamines |

A prime example is the synthesis of 3-azido-1-propanamine, a useful bifunctional linker. The reaction is typically performed in water or a polar solvent, where the azide ion displaces the chloride.[3] Caution is advised as organic azides can be energetic compounds.[9]

Experimental Protocols

The following protocols are presented as validated, representative examples of the core transformations discussed. Researchers should always conduct their own risk assessment before proceeding.

Protocol 1: General Procedure for Liberation of Free 3-Chloropropylamine

-

Objective: To prepare a solution of the free amine from its hydrochloride salt for subsequent reaction.

-

Procedure:

-

Dissolve 3-chloropropylamine hydrochloride (1.0 eq) in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (1.1 eq) while monitoring the pH to ensure it becomes strongly basic (pH > 12).

-

The free amine is sparingly soluble in highly basic aqueous solutions and can be extracted into an organic solvent like diethyl ether or dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and use the solution directly in the next step. Concentration should be avoided as the free base is volatile and potentially unstable.

-

Protocol 2: Synthesis of 3-Azido-1-propanamine

-

Objective: To demonstrate a classic nucleophilic substitution at the C-Cl bond. This protocol is adapted from established literature procedures.[3]

-

Reagents:

-

3-Chloropropylamine hydrochloride (1.53 g, 11.5 mmol)

-

Sodium azide (2.25 g, 34.6 mmol, 3.0 eq)

-

Water (15 mL)

-

Solid Potassium Hydroxide

-

Anhydrous Diethyl Ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloropropylamine hydrochloride and sodium azide to water.

-

Heat the reaction mixture to 80 °C and stir vigorously for 15 hours.

-

After cooling to room temperature, carefully add solid potassium hydroxide in portions until the solution is strongly alkaline and phase separation may be observed.

-

Extract the aqueous layer with anhydrous diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash successively with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the target product, 3-azido-1-propanamine.

-

Caption: Step-by-step workflow for 3-azido-1-propanamine synthesis.

Conclusion

3-Chloropropylamine is more than a simple reagent; it is a strategic synthon whose value lies in its predictable and versatile bifunctionality. By understanding the interplay between its nucleophilic amine and electrophilic alkyl chloride centers, chemists can access a wide array of molecular architectures. Its primary role in the formation of saturated nitrogen heterocycles like azetidines and as a robust building block for introducing the 3-aminopropyl group solidifies its importance in the toolkits of researchers in medicinal chemistry and materials science. The protocols and logical frameworks presented herein provide a foundation for the effective and innovative application of this powerful synthetic intermediate.

References

- What are the properties and applications of 3-Chloropropylamine hydrochloride? - FAQ. (2023, July 5). Self-publishing.

- 3-Chloropropylamine HCl. Nordmann.

- 3-Chloropropylamine 98 6276-54-6. Sigma-Aldrich.

- 3-Chloropropylamine hydrochloride | CAS 6276-54-6. Santa Cruz Biotechnology.

- Wholesale 3-Chloropropylaminehydrochloride CAS:6276-54-6 Manufacturers and Suppliers. Self-publishing.

- 3-Chloropropylamine hydrochlor | 142549-50G. SLS Ireland.

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic

- Azetidine synthesis. Organic Chemistry Portal.

- Safety of synthesizing 3-azidopropylamine?

- Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and...

- Piperidine synthesis. Organic Chemistry Portal.

- PREPARATION AND SYNTHETIC APPLIC

- Cyclization of ylidenemalononitriles. X. Synthesis of benzazapropellane derivatives from α‐Cyano‐β‐chloroalkylcinnamonitriles. Sci-Hub.

- Piperidine Synthesis. DTIC.

- Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Self-publishing.

- 3-Chloropropylamine 98 6276-54-6. Self-publishing.